6-Chloro-2-(2-methylthiophenyl)benzoic acid
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Overview
Description
6-Chloro-2-(2-methylthiophenyl)benzoic acid is an organic compound derived from the phenyl ring of benzoic acid and a 2-methylthiophene ring, with a chlorine atom attached to the 6th position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylthiophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild and functional group-tolerant conditions. The general procedure involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Chloro-2-(2-methylthiophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylbenzoic acid: Similar structure but lacks the thiophene ring.
2-(2-Methylthiophenyl)benzoic acid: Similar structure but lacks the chlorine atom.
6-Chloro-2-(2-thiophenyl)benzoic acid: Similar structure but lacks the methyl group on the thiophene ring.
Uniqueness
6-Chloro-2-(2-methylthiophenyl)benzoic acid is unique due to the presence of both the chlorine atom and the 2-methylthiophene ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-(2-methylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-12-8-3-2-5-9(12)10-6-4-7-11(15)13(10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHJNRUAWVTAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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